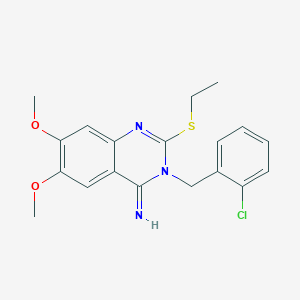

3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

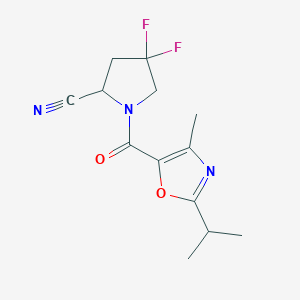

3-(2-Chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine (CBEDMQ) is a synthetic quinazolinimine derivative with a wide range of potential applications in scientific research. CBEDMQ has been studied for its potential to act as a fluorescent probe, as a therapeutic agent, and as a catalyst for organic reactions.

Aplicaciones Científicas De Investigación

Functionalized Quinazolines for Optoelectronic Materials

Quinazoline derivatives are extensively utilized in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives serve as core components in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They are also explored for applications in nonlinear optical materials and colorimetric pH sensors. The electroluminescent properties of these compounds are particularly notable, making them critical for advancements in electronic devices and image sensors (Lipunova et al., 2018).

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives have a longstanding history in medicinal chemistry, given their presence in over 200 naturally occurring alkaloids. These compounds have inspired the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, which have shown promising antibacterial activity. The structural diversity and stability of the quinazolinone nucleus allow for the introduction of various bioactive moieties, potentially leading to new medicinal agents. This indicates a versatile application in designing compounds with enhanced bioavailability to address antibiotic resistance (Tiwary et al., 2016).

Quinazoline Alkaloids in Drug Discovery

The exploration of quinoline and quinazoline alkaloids has contributed significantly to drug discovery, particularly in antimalarial and anticancer drug development. These alkaloids, including quinine and camptothecin, have been pivotal in opening new areas for therapeutic applications. The review of bioactive alkaloids from these classes highlights their potential in discovering new and better drugs, underscoring the importance of quinazoline derivatives in the pharmaceutical field (Shang et al., 2018).

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2-ethylsulfanyl-6,7-dimethoxyquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c1-4-26-19-22-15-10-17(25-3)16(24-2)9-13(15)18(21)23(19)11-12-7-5-6-8-14(12)20/h5-10,21H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCODPKHNUMBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)

![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734307.png)

![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)

![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2734325.png)